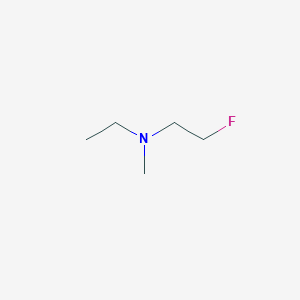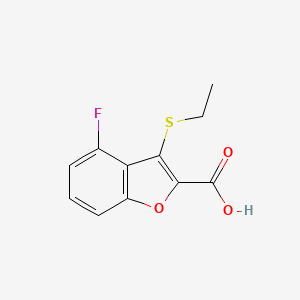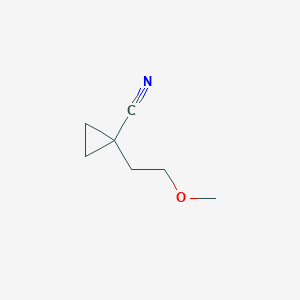
2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a benzodioxine ring substituted with ethyl, difluoro, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atoms and other substituents on the benzodioxine ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in biological pathways. The specific pathways involved can vary based on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxine derivatives with different substituents, such as:
- 2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
- 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Uniqueness
The uniqueness of 2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carbonitrile lies in its specific combination of substituents, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C11H9F2NO2 |
|---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
3-ethyl-6,7-difluoro-2H-1,4-benzodioxine-3-carbonitrile |
InChI |
InChI=1S/C11H9F2NO2/c1-2-11(5-14)6-15-9-3-7(12)8(13)4-10(9)16-11/h3-4H,2,6H2,1H3 |
InChI Key |
CSBFDRBFWQCSGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC2=CC(=C(C=C2O1)F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13193402.png)













